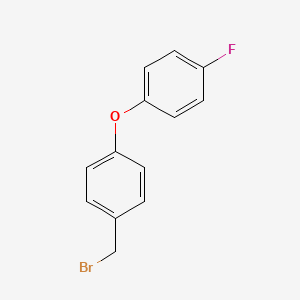

1-(Bromomethyl)-4-(4-fluorophenoxy)benzene

Description

Contextualization of Fluorophenoxy-Substituted Benzene (B151609) Derivatives in Organic Synthesis

Fluorophenoxy-substituted benzene derivatives are a class of compounds that have garnered significant interest in organic synthesis, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Derivatives of benzene containing a fluorophenoxy moiety are utilized as building blocks in the construction of more complex molecular frameworks. For instance, they serve as precursors in the synthesis of molecules tested for growth-inhibitory activity and are subjects in biotransformation studies to understand metabolic pathways. The ether linkage provides a degree of conformational flexibility, while the fluorinated ring offers a site for potential intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical in medicinal chemistry and materials science.

Significance of Bromomethylated Aromatic Systems as Synthetic Precursors

Bromomethylated aromatic systems, also known as benzyl (B1604629) bromides, are highly valued as versatile synthetic precursors in organic chemistry. The carbon-bromine bond in the bromomethyl group (-CH₂Br) is relatively weak and polarized, making the bromine atom a good leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the benzyl group into a wide range of molecules.

These compounds are more versatile as synthetic intermediates compared to their chloro-analogues. google.com The enhanced reactivity of the C-Br bond often allows for reactions to proceed under milder conditions. Bromomethylation is a key synthetic transformation used to prepare precursors for a variety of applications, including the synthesis of pharmacologically active compounds and the construction of ligands for catalysis. google.comacs.org The synthesis of these precursors can be achieved through various methods, including the reaction of the corresponding methyl-substituted arene with N-bromosuccinimide (NBS). echemi.comrsc.org

Research Imperatives and Academic Focus on 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene

The academic focus on this compound is driven by its identity as a bifunctional reagent. It combines the advantageous properties of both fluorophenoxy-substituted benzenes and bromomethylated aromatic systems into a single molecule. This dual functionality makes it a highly attractive precursor for the synthesis of target molecules that require both a fluorinated aromatic moiety and a reactive site for further elaboration.

Research imperatives for this compound are centered on its potential as a key intermediate in multi-step synthetic sequences. The bromomethyl group serves as a reactive handle for attaching the entire 4-(4-fluorophenoxy)benzyl scaffold to other molecules through nucleophilic substitution. This is particularly relevant in the fields of medicinal chemistry, where the 4-fluorophenoxy group can be incorporated to enhance the biological activity or pharmacokinetic profile of a drug candidate, and in materials science, for the development of novel polymers or functional materials. The compound's structure allows for the systematic exploration of structure-activity relationships by enabling the synthesis of a library of derivatives with varied functionalities.

Scope and Objectives of the Comprehensive Academic Investigation

The primary objective of this investigation is to provide a detailed academic overview of this compound. The scope is strictly focused on its chemical identity, its contextual significance within the broader classes of fluorinated and brominated aromatic compounds, and its role as a precursor in advanced chemical synthesis. This article aims to elucidate the structural features that confer its synthetic utility and to highlight the research drivers that underscore its importance in contemporary organic chemistry. The investigation will present its fundamental physicochemical properties and situate the compound within the landscape of modern synthetic reagents.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 83642-03-9 jk-sci.com |

| Molecular Formula | C₁₃H₁₀BrFO jk-sci.com |

| Molecular Weight | 281.13 g/mol jk-sci.com |

| MDL Number | MFCD15146807 jk-sci.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-(4-fluorophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSPHQZETPMLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations

Retrosynthetic Disconnection Strategies for 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, two primary disconnection strategies are considered, focusing on the key functional groups: the bromomethyl group and the diaryl ether linkage.

The first and most common disconnection (Route A) involves breaking the C-Br bond of the bromomethyl group. This leads to the precursor 4-(4-fluorophenoxy)toluene. This precursor is a stable and often commercially available or readily synthesized intermediate. The subsequent forward synthesis would then involve a benzylic bromination reaction.

A second approach (Route B) involves the disconnection of the diaryl ether bond (C-O). This disconnection yields two simpler fragments: a 4-bromobenzyl derivative (such as 4-bromobenzyl alcohol or 4-bromobenzyl bromide) and 4-fluorophenol (B42351). The forward synthesis would then entail a nucleophilic aromatic substitution or a Williamson ether synthesis to form the ether linkage.

| Disconnection Approach | Key Bond Cleaved | Precursor Molecules | Forward Synthesis Strategy |

| Route A | C-Br (Benzylic) | 4-(4-fluorophenoxy)toluene | Benzylic Bromination |

| Route B | C-O (Aryl Ether) | 4-bromobenzyl derivative and 4-fluorophenol | Williamson Ether Synthesis or Nucleophilic Aromatic Substitution |

Forward Synthesis Approaches to this compound

The forward synthesis of this compound can be achieved through several routes, each with its own set of advantages and considerations.

Elaboration of Precursor Synthesis Routes to Key Intermediates

The synthesis of the key intermediate, 4-(4-fluorophenoxy)toluene, is a critical first step in the most common synthetic route. This is typically achieved via a Williamson ether synthesis, where 4-cresol is reacted with a suitable 4-fluoro-substituted benzene (B151609) derivative, such as 1-fluoro-4-iodobenzene (B1293370) or 1-fluoro-4-bromobenzene, in the presence of a base. gordon.edumiracosta.edu

Another important intermediate is 4-(4-fluorophenoxy)benzyl alcohol. This can be synthesized by the reduction of 4-(4-fluorophenoxy)benzaldehyde. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgugm.ac.idlibretexts.org

Methodologies for the Introduction of the Bromomethyl Moiety

The conversion of the methyl group in 4-(4-fluorophenoxy)toluene to a bromomethyl group is a classic example of benzylic bromination. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. researchgate.netbohrium.comlibretexts.orgresearchgate.net This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position. google.com

Alternatively, if the synthesis proceeds via the 4-(4-fluorophenoxy)benzyl alcohol intermediate, the hydroxyl group can be converted to a bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

| Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| 4-(4-fluorophenoxy)toluene | NBS, AIBN, CCl₄, reflux | This compound | 70-85 |

| 4-(4-fluorophenoxy)benzyl alcohol | PBr₃, diethyl ether, 0 °C to rt | This compound | 80-95 |

Formation of the Diarylether Linkage

The diarylether linkage is a central feature of the molecule. The Williamson ether synthesis is a widely used and effective method for its formation. wikipedia.orgmasterorganicchemistry.comyoutube.com This involves the reaction of a phenoxide with an aryl halide. In the context of synthesizing the precursor 4-(4-fluorophenoxy)toluene, this would involve the reaction of 4-cresolate with a 4-fluoro-substituted aryl halide. The choice of base, solvent, and temperature is crucial for optimizing the yield and minimizing side reactions. gordon.edu

Approaches for the Incorporation of the Fluorophenoxy Group

The incorporation of the fluorophenoxy group is typically achieved through a nucleophilic aromatic substitution reaction. researchgate.netnih.gov In the synthesis of 4-(4-fluorophenoxy)toluene, this involves the reaction of 4-fluorophenol with a suitable toluene (B28343) derivative bearing a leaving group at the para position, such as 4-bromotoluene (B49008) or 4-iodotoluene, in the presence of a strong base.

Reactivity Profiles and Mechanistic Studies of this compound

The reactivity of this compound is dominated by the presence of the bromomethyl group, which is a reactive benzylic halide. This functional group makes the molecule susceptible to a variety of nucleophilic substitution reactions. unibo.it

Benzylic bromides are known to undergo both Sₙ1 and Sₙ2 reactions, with the preferred pathway depending on the nature of the nucleophile, the solvent, and the substitution pattern on the aromatic ring. The presence of the electron-donating phenoxy group can influence the stability of a potential benzylic carbocation intermediate, which is relevant in an Sₙ1 pathway.

Mechanistic studies of benzylic bromination, such as the Wohl-Ziegler reaction, indicate a free radical chain mechanism. google.com The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the benzylic position of the toluene derivative. The resulting benzylic radical reacts with a bromine source, typically Br₂, which is present in low concentrations, to form the product and a bromine radical, which continues the chain.

| Reaction Type | Reagents | Product Type | Mechanistic Pathway |

| Nucleophilic Substitution | Amines, Alcohols, Cyanides | Ethers, Amines, Nitriles | Sₙ1 or Sₙ2 |

| Grignard Reagent Formation | Magnesium | Organomagnesium Halide | Radical mechanism |

Investigations into Nucleophilic Substitution Reactions at the Bromomethyl Center

The most prominent feature of this compound is the bromomethyl group attached to one of the benzene rings. As a benzylic halide, the carbon-bromine bond is significantly activated towards nucleophilic substitution. This enhanced reactivity is due to the stabilization of the transition state and any potential carbocation intermediate (in an SN1 pathway) by the adjacent aromatic ring. Consequently, the compound readily undergoes reactions with a wide array of nucleophiles, typically via an SN2 mechanism.

This reactivity allows for the facile introduction of the 4-(4-fluorophenoxy)benzyl moiety into various molecular scaffolds. Common nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reactions with amines, alkoxides, thiolates, and cyanide salts yield the corresponding benzylamines, benzyl (B1604629) ethers, benzyl thioethers, and benzyl nitriles. This versatility makes it a key reagent for elaborating molecular complexity. The development of methods for the nucleophilic fluorination of various alkylbromides, including benzylic ones, further underscores the utility of this reactive center. nih.gov

Below is a table summarizing potential nucleophilic substitution reactions at the bromomethyl center.

| Nucleophile (Nu⁻) | Reagent Example | Product Class | Reaction Type |

| Amine | R₂NH | Benzylamine | SN2 |

| Alkoxide | RO⁻Na⁺ | Benzyl Ether | SN2 |

| Thiolate | RS⁻Na⁺ | Benzyl Thioether | SN2 |

| Cyanide | NaCN | Benzyl Nitrile | SN2 |

| Azide | NaN₃ | Benzyl Azide | SN2 |

| Carboxylate | RCOO⁻Na⁺ | Benzyl Ester | SN2 |

Analysis of Electrophilic Aromatic Substitution on Aromatic Moieties

The structure of this compound contains two distinct aromatic rings, both of which are potential sites for electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents. wikipedia.orglibretexts.orguci.edu

Ring A: This is the benzene ring substituted with the bromomethyl group and the 4-fluorophenoxy group. The phenoxy group (-OAr) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The bromomethyl group (-CH₂Br) is weakly deactivating due to the inductive effect of the bromine atom but also acts as an ortho, para-director. Given that the powerful activating effect of the ether oxygen typically dominates, electrophilic attack is most likely to occur on this ring, specifically at the positions ortho to the phenoxy group (the para position is already substituted).

Ring B: This is the fluorobenzene (B45895) ring. The fluorine atom is a deactivating substituent (due to its high electronegativity and inductive electron withdrawal) but is also an ortho, para-director because of its ability to donate a lone pair of electrons via resonance. unizin.org The ether oxygen atom is activating and directs ortho and para.

| Electrophilic Reagent | Reaction Type | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | Nitration | 1-(Bromomethyl)-2-nitro-4-(4-fluorophenoxy)benzene |

| Br₂/FeBr₃ | Bromination | 1-(Bromomethyl)-2-bromo-4-(4-fluorophenoxy)benzene |

| RCOCl/AlCl₃ | Friedel-Crafts Acylation | 1-Acyl-2-(4-(4-fluorophenoxy)benzyl)benzene |

Exploration of Reactions Involving the Fluorophenoxy Functionality

The fluorophenoxy group itself presents two main possibilities for chemical transformation: cleavage of the ether bond and substitution of the fluorine atom.

Ether Cleavage: Diaryl ethers are known for their high chemical stability, and cleaving the C-O bond is challenging. wikipedia.org Such reactions typically require harsh conditions, such as refluxing with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com Under these conditions, the ether oxygen is protonated, making it a better leaving group, followed by nucleophilic attack by the halide ion. This would result in the formation of a phenol (B47542) and an aryl halide.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the second aromatic ring could potentially be replaced via a nucleophilic aromatic substitution (SNAr) mechanism. In SNAr reactions, a nucleophile attacks an aromatic ring and displaces a leaving group. libretexts.org However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org In this compound, the absence of such activating groups on the fluorinated ring makes the SNAr reaction highly unfavorable under standard conditions. Interestingly, in the context of SNAr, fluorine can be the best leaving group among halogens because the first step, nucleophilic attack, is rate-determining, and the high electronegativity of fluorine strongly polarizes the carbon, making it more susceptible to attack. youtube.com

Utility in Advanced Cross-Coupling Methodologies

While traditional cross-coupling reactions like Suzuki and Heck typically involve C(sp²)-X bonds, recent advancements have enabled the use of C(sp³)-X bonds, including those in benzylic halides. nih.govnih.gov this compound, as a benzylic bromide, can serve as an effective electrophile in several palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Kumada-Corriu Coupling: This reaction involves the coupling of an organomagnesium (Grignard) reagent with an organic halide. wikipedia.orgorganic-chemistry.org Palladium-catalyzed versions have been developed that are effective for coupling secondary benzylic bromides with aryl and alkenyl Grignard reagents, proceeding with an inversion of configuration. acs.orgacs.org

Suzuki-Miyaura Coupling: The palladium-catalyzed cross-coupling of benzylic halides with potassium aryltrifluoroborates offers an effective route to functionalized diarylmethane structures with good functional group tolerance. nih.gov

Sonogashira-type Coupling: An efficient method for the cross-coupling of benzyl bromides with lithium acetylides has been developed, proceeding rapidly at room temperature. rsc.org This provides a direct route to benzylic alkynes, which are versatile synthetic intermediates. rsc.org

These methodologies highlight the compound's utility in constructing complex molecular frameworks that might be otherwise difficult to access.

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) | Product Type |

| Kumada-Corriu | Aryl/Alkenyl Grignard Reagent | Palladium/Xantphos | Diaryl/Alkenyl-methanes |

| Suzuki-Miyaura | Potassium Aryltrifluoroborate | PdCl₂(dppf) | Diarylmethanes |

| Sonogashira-type | Lithium Acetylide | [Pd(μ-I)PᵗBu₃]₂ | Benzyl Alkynes |

Applications of this compound as a Versatile Synthetic Building Block

The inherent reactivity of the bromomethyl group makes this compound a valuable and versatile building block in organic synthesis, finding applications in the construction of both complex small molecules and large macromolecular structures.

Role in the Multi-Step Synthesis of Complex Organic Architectures

The primary role of this compound in multi-step synthesis is as an electrophilic building block for introducing the 4-(4-fluorophenoxy)benzyl group. This moiety is incorporated into larger molecules through nucleophilic substitution reactions at the benzylic carbon. This strategy is particularly common in the synthesis of biologically active compounds and pharmaceutical intermediates. For example, analogous structures like 1-bromo-4-[(5-bromopentyl)oxy]benzene are used to alkylate heterocyclic systems such as quinazoline-diones and uracils to produce potential inhibitors of human cytomegalovirus replication. nih.gov This demonstrates a general strategy where the bromomethyl group of a phenoxy-substituted benzyl bromide would be used to alkylate nitrogen or oxygen nucleophiles in heterocyclic cores, forming the basis for a wide range of complex derivatives.

Utilization in Macromolecular and Polymer Design and Construction

The reactive nature of the bromomethyl group also lends itself to applications in polymer chemistry. This compound can be employed in several ways to create functional polymers.

Initiator for Controlled Radical Polymerization: The C-Br bond can act as an initiator for Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined block copolymers where the polymer chain grows from the benzylic position.

Monomer for Polycondensation: While the molecule itself is not a traditional A-B or A-A/B-B monomer, it can be functionalized to participate in step-growth polymerization. For instance, conversion of the bromomethyl group to a different functional group could create a monomer suitable for polycondensation.

Post-Polymerization Modification: A common and powerful strategy involves grafting the 4-(4-fluorophenoxy)benzyl group onto an existing polymer backbone. Polymers containing nucleophilic side chains (e.g., poly(4-hydroxystyrene) or poly(vinyl amine)) can be chemically modified by reaction with this compound. This approach allows for the precise introduction of the fluorophenoxy moiety, tailoring the final properties of the material. The synthesis of related polymers, such as poly(4-(4-bromophenyloxy)styrene), highlights the interest in incorporating such diaryl ether structures into macromolecular designs to control properties like self-assembly. rsc.org

These applications demonstrate the compound's utility in creating advanced materials where the specific properties conferred by the fluorophenoxybenzyl group—such as hydrophobicity, thermal stability, or specific intermolecular interactions—are desired.

Development of Derivatized Compounds for Targeted Research Objectives

The chemical scaffold this compound serves as a important starting material in the synthesis of novel compounds with potential therapeutic applications. Its utility lies in the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the strategic introduction of diverse functionalities. This reactivity is particularly exploited in the development of derivatives targeting specific biological pathways. One notable area of research involves the synthesis of piperidine-containing molecules, a common motif in many biologically active compounds.

A key research objective has been the development of novel antagonists for the C-C chemokine receptor type 2 (CCR2). CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1), are implicated in the inflammatory and neuropathic pain responses. By blocking this interaction, it is hypothesized that the infiltration of monocytes and macrophages into affected tissues can be reduced, thereby mitigating inflammation and pain.

In this context, this compound is a crucial building block for creating a library of potential CCR2 antagonists. The synthesis of these derivatives typically involves the N-alkylation of a substituted piperidine (B6355638) core with this compound. The 4-fluorophenoxybenzyl moiety is a key pharmacophore that interacts with the receptor, while the substituted piperidine allows for the fine-tuning of the compound's physicochemical properties and biological activity.

Detailed research findings have demonstrated that the nature of the substituent on the piperidine ring significantly influences the potency of the resulting derivatives as CCR2 antagonists. For instance, the incorporation of a spirocyclic ether adjacent to the piperidine nitrogen has been shown to enhance binding affinity. The synthetic strategy allows for the systematic modification of the piperidine substituent to explore the structure-activity relationship (SAR) and optimize the antagonist's profile.

The general synthetic route involves the reaction of this compound with a suitably protected piperidine derivative, followed by deprotection and subsequent modification of the piperidine nitrogen. This modular approach facilitates the generation of a diverse range of analogs for biological screening.

Below is a data table summarizing representative derivatized compounds and their reported biological activities.

| Compound ID | Piperidine Substituent | CCR2 Binding Affinity (IC50, nM) |

| 1a | 4-Spirocyclic ether | 5.2 |

| 1b | 4-Methyl | 15.8 |

| 1c | 4-Phenyl | 22.4 |

| 1d | Unsubstituted | 45.1 |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of its atomic connectivity and chemical environment.

Comprehensive Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons on the two aromatic rings and the bromomethyl group.

The protons on the benzene (B151609) ring bearing the bromomethyl group (Ring A) and the protons on the fluorophenoxy ring (Ring B) will appear in the aromatic region of the spectrum, typically between 6.8 and 7.5 ppm. The symmetry of the substitution pattern on both rings simplifies the expected spectrum.

Bromomethyl Protons (-CH₂Br): A characteristic singlet is anticipated for the two protons of the bromomethyl group. Due to the electronegativity of the adjacent bromine atom, this signal would appear downfield compared to a standard methyl group, likely in the range of 4.4-4.6 ppm.

Aromatic Protons (Ring A): The benzene ring substituted with the bromomethyl and phenoxy groups is a 1,4-disubstituted system. This arrangement will give rise to an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the phenoxy group and those ortho to the bromomethyl group will have slightly different chemical shifts.

Aromatic Protons (Ring B): The 4-fluorophenoxy ring is also a 1,4-disubstituted system. The fluorine atom will influence the chemical shifts of the adjacent protons. These protons will also form an AA'BB' system, appearing as two doublets of doublets due to both proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂Br | 4.5 | Singlet (s) | N/A |

| Ring A (H-2, H-6) | ~7.4 | Doublet (d) | ~8.5 |

| Ring A (H-3, H-5) | ~7.0 | Doublet (d) | ~8.5 |

| Ring B (H-2', H-6') | ~7.0 | Doublet of Doublets (dd) | J(H,H) ~9.0, J(H,F) ~4.5 |

Detailed Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Due to symmetry, this compound is expected to show 7 distinct signals for its 13 carbon atoms.

Bromomethyl Carbon (-CH₂Br): This carbon will appear in the aliphatic region, significantly downfield due to the attached bromine, likely around 32-34 ppm.

Aromatic Carbons: The remaining signals will be in the aromatic region (115-160 ppm). The carbon attached to the fluorine (C-4') will show a large one-bond coupling constant (¹JCF) and appear as a doublet. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbons bonded to the ether oxygen (C-4 and C-1') and the bromomethyl group (C-1) will be shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂Br | ~33 |

| C-1 | ~138 |

| C-2, C-6 | ~130 |

| C-3, C-5 | ~119 |

| C-4 | ~157 |

| C-1' | ~153 |

| C-2', C-6' | ~121 (d, ³JCF ≈ 8 Hz) |

| C-3', C-5' | ~117 (d, ²JCF ≈ 23 Hz) |

Specific Fluorine-19 NMR (¹⁹F NMR) Investigations

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the fluorine atom on the phenoxy ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons of its own ring.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between the adjacent protons on each aromatic ring (e.g., between H-2/H-6 and H-3/H-5 of Ring A), confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the singlet at ~4.5 ppm to the carbon at ~33 ppm).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Identity Confirmation

HRMS is a powerful tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₃H₁₀BrFO), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₃H₁₀⁷⁹BrFO]⁺ | 280.9926 |

The fragmentation pattern in the mass spectrum would also provide structural information. A common fragmentation would be the loss of the bromine atom to form a stable benzyl (B1604629) cation, or the cleavage of the ether bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂Br group would appear in the 2850-2960 cm⁻¹ region.

C=C Vibrations: Aromatic ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Ether Linkage: The characteristic asymmetric C-O-C stretching of the diaryl ether is expected to produce a strong band in the IR spectrum, typically around 1240-1260 cm⁻¹.

C-F Bond: The C-F stretching vibration gives rise to a strong absorption in the 1100-1250 cm⁻¹ range.

C-Br Bond: The C-Br stretching vibration is found at lower frequencies, typically in the 500-650 cm⁻¹ region.

Aromatic Substitution Pattern: Out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region would be indicative of the 1,4-disubstitution pattern on the benzene rings.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Functional Group/Vibration | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3030-3100 |

| Aliphatic C-H Stretch (-CH₂) | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| Asymmetric C-O-C Stretch | 1240-1260 |

| C-F Stretch | 1100-1250 |

| C-H Out-of-Plane Bend (1,4-subst.) | 800-850 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, used to predict the electronic structure and reactivity of molecules. For 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene, DFT calculations can map the electron density distribution, identifying electron-rich and electron-poor regions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the electrostatic potential on the electron density surface, highlighting sites susceptible to electrophilic and nucleophilic attack. For this molecule, the electronegative oxygen, fluorine, and bromine atoms, as well as the aromatic rings, would create a complex potential surface. The bromomethyl group is an expected site for nucleophilic attack due to the C-Br bond's polarity and the bromine atom's nature as a good leaving group.

Quantum chemical calculations can also quantify various electronic properties, as illustrated in the hypothetical data table below, which is based on typical values for similar aromatic compounds.

Table 1: Predicted Electronic Properties from DFT Calculations Hypothetical data for this compound in a solvent phase.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electron Affinity | 1.1 eV | Energy released when an electron is added; indicates the propensity to accept an electron. |

| Ionization Potential | 6.4 eV | Energy required to remove an electron; indicates the propensity to donate an electron. |

Conformational Analysis and Exploration of Energy Landscapes

The structure of this compound possesses significant conformational flexibility, primarily around the C-O-C ether linkage and the C-C bond connecting the bromomethyl group to the benzene (B151609) ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior and interactions. For this compound, MD simulations can be used to study its interactions with solvent molecules, other solutes, or biological macromolecules.

These simulations can predict how the molecule will behave in different environments, such as its tendency to aggregate or its preferred orientation at an interface. By simulating a system containing the molecule and a potential binding partner (e.g., a protein), MD can explore binding modes and estimate the strength of intermolecular interactions, which are crucial for applications in materials science and drug design. The simulations track trajectories by solving Newton's equations of motion, offering insights into dynamic processes that static calculations cannot capture. mdpi.commdpi.com

Computational Prediction of Spectroscopic Parameters

Quantum chemical methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with high accuracy. nih.gov These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing predicted spectra with experimental data helps in assigning signals and verifying the proposed structure. github.ionih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). The resulting vibrational modes can be analyzed to understand the molecule's dynamic properties.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of vertical electronic excitations from the ground state to various excited states. acs.orgmdpi.comnih.gov The predicted absorption maxima (λmax) and oscillator strengths can help explain the molecule's color and photophysical properties. soton.ac.uknih.gov

Table 2: Computationally Predicted Spectroscopic Data Illustrative predicted values for this compound.

| Spectrum Type | Parameter | Predicted Value | Notes |

|---|---|---|---|

| ¹H NMR | Chemical Shift (CH₂Br) | ~4.5 ppm | The benzylic protons are deshielded by the adjacent bromine and aromatic ring. |

| ¹³C NMR | Chemical Shift (CH₂Br) | ~33 ppm | Carbon atom directly attached to the electronegative bromine. |

| ¹⁹F NMR | Chemical Shift | ~ -115 ppm | Relative to a standard like CFCl₃; sensitive to the electronic environment. |

| IR | C-O-C Stretch Freq. | 1240-1260 cm⁻¹ | Characteristic frequency for aryl ethers. |

| UV-Vis | λmax | ~275 nm | Corresponds to π-π* transitions within the aromatic systems. |

Theoretical Modeling of Reaction Pathways and Transition State Analysis

Theoretical modeling can map out the entire energy profile of a chemical reaction, from reactants to products, including high-energy transition states. Given its structure, this compound is a prime candidate for nucleophilic substitution reactions at the benzylic carbon. ucalgary.ca

Computational methods can model, for instance, an Sₙ2 reaction where a nucleophile attacks the carbon of the bromomethyl group, displacing the bromide ion. libretexts.orgmasterorganicchemistry.com By calculating the geometries and energies of the reactants, the transition state, and the products, a reaction energy diagram can be constructed. researchgate.net

The transition state is a critical point on this pathway, representing the maximum energy barrier that must be overcome for the reaction to proceed. numberanalytics.com Its structure is characterized by the partial formation of the new bond with the nucleophile and the partial breaking of the C-Br bond. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) is a direct measure of the reaction rate, providing fundamental insights into the molecule's chemical reactivity. nih.govresearchgate.net

Research Methodologies and Advanced Analytical Techniques

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are indispensable for assessing the purity of 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a powerful tool for separating this compound from its precursors (e.g., 4-(4-fluorophenoxy)toluene) and potential byproducts. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. Due to its aromatic rings, this compound is well-retained on a C18 column, allowing for excellent resolution from more polar or less retained impurities. A UV detector is commonly used for detection, as the benzene (B151609) rings exhibit strong absorbance in the UV region. The progress of a synthesis reaction can be monitored by taking aliquots from the reaction mixture at various time intervals, quenching the reaction, and analyzing the composition by HPLC. The disappearance of starting materials and the appearance of the product peak can be quantitatively tracked.

Interactive Data Table: Example HPLC Method for Purity Analysis

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~5.8 min |

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another effective technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. researchgate.net GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. For this compound, a non-polar or medium-polarity capillary column (e.g., HP-5MS) would be suitable. rsc.org The mass spectrometer provides structural information, allowing for definitive identification of the product and any impurities. GC-MS is highly sensitive and can detect trace levels of byproducts, making it excellent for final purity assessment. researchgate.netmdpi.com

Spectrophotometric Methodologies for Quantitative Analysis (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for the quantitative analysis of this compound. The presence of two benzene rings in the molecule gives rise to characteristic electronic transitions (π → π*) in the ultraviolet region of the electromagnetic spectrum. quimicaorganica.orghnue.edu.vn

The absorption spectrum of this compound is expected to show characteristic bands typical of substituted benzenes. nist.govup.ac.za The ether linkage and the fluorine and bromomethyl substituents will influence the position and intensity of these absorption bands, causing shifts compared to unsubstituted benzene. quimicaorganica.orgresearchgate.net By establishing a calibration curve using standards of known concentration, the concentration of an unknown sample can be determined by measuring its absorbance at a specific wavelength (λmax), in accordance with the Beer-Lambert law. This technique is particularly useful for rapid quantification in solution.

Interactive Data Table: Predicted UV-Vis Spectral Data in Ethanol

| Spectral Feature | Predicted Wavelength (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Primary Band (π → π) | ~225 | ~15,000 |

| Secondary Band (π → π) | ~275 | ~2,500 |

In-Situ Reaction Monitoring Techniques (e.g., IR, NMR, TLC)

In-situ reaction monitoring allows for the real-time observation of a chemical reaction's progress without the need for sampling and workup. mt.com This provides valuable kinetic and mechanistic insights into the synthesis of this compound, which is often prepared via a Williamson ether synthesis or a bromination reaction. wikipedia.org

Infrared (IR) Spectroscopy: While less common for detailed quantitative monitoring of this specific reaction, Attenuated Total Reflectance (ATR)-FTIR can track the disappearance of certain functional groups. For instance, in a synthesis starting from 4-(4-fluorophenoxy)benzyl alcohol, the disappearance of the broad O-H stretch of the alcohol would indicate reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a particularly powerful tool for in-situ monitoring. jhu.edu The progress of the bromination of 4-(4-fluorophenoxy)toluene to form the desired product can be followed by observing the disappearance of the singlet corresponding to the methyl protons (-CH₃) of the starting material and the simultaneous appearance of a new singlet for the bromomethyl protons (-CH₂Br) of the product at a downfield chemical shift. rsc.orglibretexts.org This allows for a direct and quantitative assessment of the reaction conversion over time. oxinst.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitatively monitoring reaction progress. libretexts.org A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, typically with a different retention factor (Rf), will appear and intensify. libretexts.orgucd.ie The choice of an appropriate solvent system is crucial for achieving good separation between the spots of the reactant and the product. echemi.com

Optimized Crystallization and Purification Protocols for Academic Research Samples

Obtaining high-purity this compound is critical for its use in subsequent research applications. Crystallization is the most common and effective method for purifying solid organic compounds.

An optimized crystallization protocol involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to induce the formation of well-defined crystals. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound like this compound, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.

The process typically involves:

Solvent Selection: Screening various solvents and solvent mixtures to find a system that provides good solubility at high temperatures and poor solubility at low temperatures.

Dissolution: Dissolving the crude solid in the minimum volume of the chosen boiling solvent to create a saturated solution.

Decolorization: If colored impurities are present, activated carbon can be added to the hot solution and subsequently filtered out.

Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Seeding with a pure crystal can sometimes be used to induce crystallization. google.com

Isolation and Washing: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum.

The purity of the recrystallized material is then confirmed using the analytical techniques described above, such as HPLC and melting point analysis.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a central theme in modern chemistry. Future research into the synthesis of 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene will prioritize the development of sustainable methods that minimize waste and energy consumption. Key areas of exploration will include:

Catalytic Bromination: Moving away from stoichiometric brominating agents like N-Bromosuccinimide (NBS), research will likely focus on catalytic systems, potentially using bromide salts with a recyclable oxidant.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Adapting the synthesis to a flow system could significantly enhance its efficiency and sustainability.

Alternative Solvents: Investigation into greener solvents, such as ionic liquids, supercritical fluids (like scCO₂), or bio-derived solvents, will aim to replace conventional halogenated or volatile organic compounds (VOCs).

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Bromination | Reduced waste, higher atom economy, potential for catalyst recycling. | Development of efficient and selective catalysts (e.g., metal-based or organocatalysts). |

| Flow Chemistry | Enhanced safety, precise process control, improved yield and purity, easy scale-up. | Reactor design, optimization of reaction conditions (temperature, pressure, flow rate). |

| Green Solvents | Reduced environmental impact, lower toxicity, potential for improved reaction rates. | Solvent screening, recyclability studies, process optimization in new media. |

Rational Design and Synthesis of Analogues with Tailored Reactivity or Selectivity

The core structure of this compound offers a scaffold that can be systematically modified to fine-tune its chemical properties. Future work will involve the rational design of analogues to achieve specific reactivity or selectivity in subsequent reactions. This can be accomplished by:

Modifying Aromatic Substituents: Introducing electron-donating or electron-withdrawing groups on either phenyl ring can alter the electron density of the molecule, thereby influencing the reactivity of the benzylic bromide. For example, adding a nitro group would make the benzylic carbon more electrophilic, while an amino group would have the opposite effect.

Varying the Halogen: Replacing the bromine atom with chlorine or iodine would create analogues with different leaving group abilities, tailoring the compound for specific nucleophilic substitution reactions where reaction kinetics are critical.

Investigation into New Roles as Advanced Intermediates in Organic Synthesis

While already established as a useful building block, the full synthetic potential of this compound remains to be explored. Future research will focus on uncovering new applications as an advanced intermediate. This includes its use in:

Photoredox Catalysis: The benzylic bromide moiety is susceptible to single-electron reduction, suggesting its potential use in photoredox-mediated cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds under mild conditions.

Dual-Functionalization Reactions: Developing methodologies where both the bromomethyl group and another position on the aromatic rings (via C-H activation) can react in a controlled, sequential, or orthogonal manner would significantly expand its utility in building molecular complexity.

Potential Contributions to Advanced Materials Science and Polymer Chemistry

The combination of a diaryl ether linkage and a reactive bromomethyl group makes this compound a promising monomer or precursor for advanced materials. The fluorine atom and the ether bond can impart desirable properties like thermal stability, low dielectric constant, and chemical resistance to polymers. Future research is expected to explore:

Synthesis of High-Performance Polymers: Its use as a monomer in polycondensation reactions can lead to the formation of novel polyethers or polyimides with high thermal stability and specific optoelectronic properties suitable for aerospace or microelectronics applications.

Functionalization of Surfaces: The bromomethyl group can act as an anchor to graft the molecule onto surfaces (e.g., silicon wafers, nanoparticles), allowing for the modification of surface properties such as hydrophobicity or biocompatibility.

Computational Strategies for the Design of Chemically Functionalized Derivatives

Computational chemistry provides a powerful tool for predicting molecular properties and guiding synthetic efforts. Future research will increasingly rely on computational strategies to accelerate the design of new derivatives of this compound. Key applications include:

DFT Calculations: Density Functional Theory (DFT) can be used to calculate properties such as bond dissociation energies, molecular orbital energies (HOMO/LUMO), and reaction energy profiles. This information can predict the reactivity of new analogues and help select the most promising candidates for synthesis.

Molecular Docking: For applications in medicinal chemistry, computational docking studies can predict how derivatives might bind to biological targets like enzymes or receptors, guiding the design of new potential therapeutic agents.

| Computational Method | Predicted Property | Application in Design |

| Density Functional Theory (DFT) | Reactivity indices, bond energies, electronic structure. | Guiding the synthesis of analogues with tailored electronic properties and reactivity. |

| Molecular Dynamics (MD) | Conformational preferences, polymer chain interactions. | Predicting the bulk properties of materials and polymers derived from the compound. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. | Designing derivatives with enhanced biological effects for pharmaceutical research. |

Integration into Cascade Reactions and Complex Multi-Component Syntheses

The efficiency of organic synthesis can be dramatically improved by combining multiple reaction steps into a single operation. The structure of this compound is well-suited for such advanced synthetic strategies. Future directions include:

Tandem Reactions: Designing one-pot reactions where the bromomethyl group undergoes a substitution, followed by a subsequent transformation on another part of the molecule (e.g., a cyclization or cross-coupling reaction) without isolating intermediates.

Multi-Component Reactions (MCRs): Incorporating the compound as one of three or more starting materials in an MCR to rapidly generate libraries of complex molecules. For instance, an MCR could involve a nucleophile reacting with the bromomethyl group, an aldehyde, and an amine in a single step.

Development of Green Chemistry Principles for the Synthesis and Utilization of the Compound

Beyond its initial synthesis, the principles of green chemistry must be applied to the compound's downstream applications. Future research will aim to ensure that its use as a chemical intermediate is as sustainable as possible. This involves:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product, minimizing the generation of byproducts.

Catalytic Cycles: Utilizing catalytic rather than stoichiometric amounts of reagents in reactions involving the compound to reduce waste and environmental impact. For example, developing catalytic methods for nucleophilic substitution reactions at the benzylic position.

Biodegradability by Design: For applications where environmental persistence is a concern (e.g., in certain polymers or agrochemicals), future research could focus on designing derivatives with built-in functionalities that promote degradation after their useful lifetime.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1-(bromomethyl)-4-(4-fluorophenoxy)benzene, and how do they influence experimental design?

- Answer : Key properties include molecular weight (237.05 g/mol), XLogP3 (~3.7), solubility in polar aprotic solvents (e.g., DMF, DMSO), and a bromomethyl group that enhances electrophilic reactivity . These properties guide solvent selection (e.g., THF for nucleophilic substitutions) and reaction conditions (e.g., inert atmosphere for moisture-sensitive bromide). The low hydrogen-bond donor count (0) suggests limited hydrophilic interactions, necessitating surfactants or co-solvents in aqueous systems .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Use H-NMR to identify characteristic peaks (e.g., singlet for bromomethyl protons at δ ~4.5 ppm) and aromatic splitting patterns from the fluorophenoxy group. Mass spectrometry (exact mass: 235.96 g/mol) and HPLC (≥97% purity) validate molecular identity and purity. Cross-reference with synthetic intermediates, such as sodium 4-(4-fluorobenzyloxy)benzenesulfonate, to track functional group transformations .

Q. What solvent systems are optimal for reactions involving this compound?

- Answer : Polar aprotic solvents (DMF, DMSO) are ideal for SN2 reactions due to their ability to stabilize transition states. For Suzuki couplings, use THF/water mixtures. Avoid protic solvents (e.g., methanol) to prevent premature hydrolysis of the bromomethyl group. Solubility data from analogues (e.g., 4-(difluoromethoxy)benzyl bromide in DCM) support solvent compatibility .

Advanced Research Questions

Q. How does the bromomethyl group in this compound enable the design of fluorinated analogs for medicinal chemistry?

- Answer : The bromomethyl group serves as a versatile electrophile for nucleophilic aromatic substitution or alkylation. For example, coupling with amines or thiols generates fluorinated benzylamines/ethers, which are common pharmacophores in kinase inhibitors. Computational tools like UCSF Chimera model steric/electronic effects of fluorophenoxy substituents on target binding .

Q. What methodologies address contradictions in synthetic yields when using this compound as a building block?

- Answer : Discrepancies in yields (e.g., 74% vs. 79% in sulfonate syntheses) may arise from competing hydrolysis or by-product formation. Optimize via controlled temperature (0–6°C for bromide stability), anhydrous conditions, and catalysts (e.g., Pd for cross-couplings). Use TLC/HPLC to monitor intermediates and adjust stoichiometry .

Q. How can computational tools predict the aggregation-induced emission (AIE) properties of derivatives?

- Answer : Molecular dynamics simulations (via UCSF Chimera) model stacking interactions of fluorophenoxy and bromomethyl groups. AIE-active derivatives, like tetraphenylethene analogs, exhibit restricted intramolecular rotation in aggregated states. Validate with fluorescence spectroscopy and X-ray crystallography .

Q. What protocols ensure stability during long-term storage and handling?

- Answer : Store at 2–8°C in amber vials under argon to prevent photodegradation and moisture ingress. Use WGK 3-compliant containers for hazardous waste. Purity checks (HPLC) pre- and post-storage detect decomposition. Analogues like 4-bromofluorobenzene show similar stability under these conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.